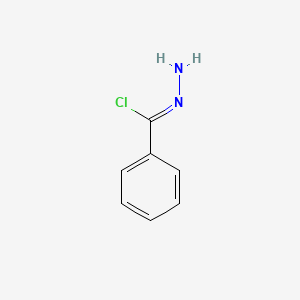

(Z)-benzenecarbohydrazonoyl chloride

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H7ClN2 |

|---|---|

Molecular Weight |

154.60 g/mol |

IUPAC Name |

(Z)-benzenecarbohydrazonoyl chloride |

InChI |

InChI=1S/C7H7ClN2/c8-7(10-9)6-4-2-1-3-5-6/h1-5H,9H2/b10-7- |

InChI Key |

SZJWUXOVPQVGSQ-YFHOEESVSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)/C(=N/N)/Cl |

Canonical SMILES |

C1=CC=C(C=C1)C(=NN)Cl |

Origin of Product |

United States |

Reactivity and Mechanistic Studies of Z Benzenecarbohydrazonoyl Chloride

Generation and Reactivity of Nitrilimines in situ

(Z)-Benzenecarbohydrazonoyl chloride is a stable precursor for the in situ generation of highly reactive intermediates known as nitrilimines. These species are 1,3-dipoles and are central to the synthesis of a wide variety of heterocyclic compounds through cycloaddition reactions. researchgate.netresearchgate.net The transient nature of nitrilimines necessitates their formation directly within the reaction mixture in the presence of a reacting partner. researchgate.net

The primary method for generating nitrilimines from hydrazonoyl halides like this compound is through dehydrohalogenation. acs.orgwikipedia.org This elimination reaction involves the removal of a hydrogen atom from the nitrogen and a chlorine atom from the adjacent carbon. wikipedia.org The process is typically facilitated by a base, which abstracts the acidic N-H proton, leading to the expulsion of the chloride ion and the formation of the nitrilimine with its characteristic linear, propargyl-like structure. researchgate.netacs.org This transformation converts the stable hydrazonoyl chloride into a reactive 1,3-dipole, ready to engage in further reactions, most notably 1,3-dipolar cycloadditions. researchgate.netresearchgate.net

The choice of base and solvent is critical in the generation of nitrilimines from this compound, as these conditions significantly influence the reaction rate, yield, and sometimes the reaction pathway. Organic bases are commonly employed, with triethylamine (B128534) (Et₃N) being a frequent choice. researchgate.netnih.gov The base must be strong enough to deprotonate the hydrazonoyl chloride but should not introduce competing side reactions.

The solvent's role is to solubilize the reactants and stabilize the transition states. Dichloromethane (DCM) and 1,4-dioxane (B91453) are common solvents for these reactions. acs.orgchim.it The selection of the solvent can impact the efficiency of the nitrilimine formation and its subsequent cycloaddition reactions. For instance, studies have optimized reaction conditions to maximize yields, demonstrating the importance of the stoichiometry of the base relative to the hydrazonoyl chloride precursor. acs.org

Table 1: Effect of Base and Solvent on Selected Nitrilimine Reactions

| Hydrazonoyl Chloride Precursor | Base | Solvent | Reaction Type | Yield | Reference |

|---|---|---|---|---|---|

| Benzenecarbohydrazonoyl chloride derivative | Triethylamine (Et₃N) | Dichloromethane (DCM) | 1,3-Dipolar Cycloaddition | 94% | acs.org |

| C-carboxymethyl-N-aryl hydrazonoyl chloride | Silver Carbonate (Ag₂CO₃) | 1,4-Dioxane | 1,3-Dipolar Cycloaddition | 43% | chim.it |

| N-phenyl-C-acetylmethanohydrazonoyl chloride | N/A (Reacted with KSCN) | Ethanol | Nucleophilic Substitution/Cyclization | N/A | ekb.eg |

Reaction Mechanisms

The reactivity of this compound is dominated by two principal mechanistic pathways: nucleophilic substitution at the carbon-chlorine bond and, more significantly, 1,3-dipolar cycloadditions of the derived nitrilimine.

While the generation of nitrilimines is the most common reaction pathway in the presence of a base, this compound can also undergo nucleophilic substitution reactions. In this mechanism, a nucleophile directly attacks the carbon atom bearing the chlorine atom. researchgate.net This pathway is distinct from the base-mediated elimination that forms a nitrilimine.

For example, under Lewis acid catalysis, the reaction mechanism can shift from a 1,3-dipolar cycloaddition to a pathway initiated by nucleophilic substitution. In reactions with β-oxodithioesters, the sulfur atom acts as the nucleophile, replacing the chloride on the hydrazonoyl chloride. This is followed by an intramolecular cyclization to yield the final heterocyclic product. researchgate.net This highlights that the reaction conditions (base-mediated vs. Lewis acid catalysis) can dictate whether the hydrazonoyl chloride acts as a precursor to a 1,3-dipole or as an electrophile in a substitution reaction. researchgate.net

The hallmark reaction of nitrilimines generated from this compound is the 1,3-dipolar cycloaddition. researchgate.net This reaction is a powerful tool for constructing five-membered heterocyclic rings. chim.it Computational studies and experimental evidence suggest that these reactions typically proceed through a concerted, one-step, and asynchronous mechanism. researchgate.netmdpi.com

In this pathway, the nitrilimine (the 1,3-dipole) reacts with a dipolarophile (e.g., an alkene or alkyne) in a single transition state, where the two new sigma bonds are formed simultaneously, albeit not to the same extent at every point along the reaction coordinate. researchgate.net The feasibility and rate of the reaction are explained by Frontier Molecular Orbital (FMO) theory. Generally, the reaction is controlled by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the nitrilimine and the Lowest Unoccupied Molecular Orbital (LUMO) of the dipolarophile. researchgate.netchim.it

A significant feature of the 1,3-dipolar cycloaddition reactions of nitrilimines is their high degree of regioselectivity. chim.itmdpi.com When an unsymmetrical dipolarophile is used, two different regioisomeric products are theoretically possible, but often only one is formed exclusively or predominantly. researchgate.netmdpi.com

This selectivity is governed by the electronic and steric properties of both the nitrilimine and the dipolarophile. According to FMO theory, the regiochemistry is determined by the alignment of the interacting orbitals that results in the lowest energy transition state. This is typically achieved when the largest coefficient of the nitrilimine's HOMO overlaps with the largest coefficient of the dipolarophile's LUMO, and vice versa. chim.it

Computational analyses, such as Molecular Electron Density Theory (MEDT), have been used to explain the observed regioselectivity. For example, by analyzing the local nucleophilicity of the nitrilimine and the local electrophilicity of the dipolarophile, the preferred orientation of attack can be predicted. Studies have shown that the carbon atom of the nitrilimine is often the most nucleophilic center, which preferentially attacks the most electrophilic center of the dipolarophile, leading to the selective synthesis of a single regioisomer. mdpi.com This high level of control makes the cycloaddition of nitrilimines a predictable and reliable method for targeted heterocyclic synthesis. chim.itmdpi.com

Table 2: Regioselectivity in Nitrilimine Cycloadditions

| Nitrilimine Source | Dipolarophile | Product(s) | Regioselectivity | Reference |

|---|---|---|---|---|

| Hydrazonoyl Chloride | Thioaurone Derivatives | Spiropyrazolines | Highly regioselective, single isomer observed | mdpi.com |

| N-phenyl-C-carboxymethyl hydrazonoyl chloride | tert-butyl N-ethynyl-N-phenylcarbamate | Amino-pyrazole | Complete regioselectivity, single regioisomer recovered | chim.it |

Detailed Mechanistic Pathways of 1,3-Dipolar Cycloaddition Reactions

Stereochemical Outcomes and Diastereoselective Control

The inherent 'Z' configuration of benzenecarbohydrazonoyl chloride plays a crucial role in directing the stereochemical course of its subsequent reactions. The stereoselectivity is often dictated by the geometry of the nitrilimine intermediate, which is typically generated in situ. This intermediate is linear, but its approach to a nucleophile or dipolarophile can be influenced by steric and electronic factors, leading to specific stereoisomers.

In many reactions, the formation of the (Z)-isomer of the hydrazonoyl chloride is itself a stereoselective process. For instance, the chlorination of carbamoyl (B1232498) compounds with phosphorus pentachloride can exclusively yield the (Z)-isomer. This stereochemical integrity is often retained in subsequent reactions, such as 1,3-dipolar cycloadditions. The nucleophilic attack of a chloride ion on the nitrilimine intermediate proceeds in an antiperiplanar fashion to the emerging nitrogen lone pair, locking in the (Z) configuration.

The diastereoselectivity of reactions involving this compound is particularly evident in cycloaddition reactions with chiral or prochiral alkenes. The facial selectivity of the approach of the nitrilimine to the double bond is influenced by the steric bulk of the substituents on both reactants. While comprehensive data for this compound itself is dispersed, studies on analogous systems demonstrate the potential for high diastereomeric excesses. The interplay of steric hindrance and electronic effects governs which face of the alkene and the nitrilimine interact, leading to the preferential formation of one diastereomer over the other.

A notable example of stereoselective synthesis is the [3+2] cycloaddition reaction with β‐oxodithioesters and β‐oxothioamides, which proceeds stereoselectively to produce (Z)‐1,3,4‐thiadiazol‐2(3H)‐ylidenes in high yields. rsc.org The formation of a single diastereomer has been observed in the reaction of nitrilimines with certain thiohydantoin derivatives, a result confirmed by NMR spectroscopy and X-ray analysis. acs.org

Table 1: Examples of Diastereoselective Reactions Involving Hydrazonoyl Chloride Derivatives

| Hydrazonoyl Chloride Derivative | Reactant | Product | Diastereomeric Ratio (d.r.) | Reference |

| C-acetyl-N-phenylhydrazonoyl chloride | Thiohydantoin derivative | Spirocyclic pyrazoline | Single diastereomer | acs.org |

| Various N-aryl hydrazonoyl chlorides | β-oxodithioesters | (Z)‐1,3,4‐thiadiazol‐2(3H)‐ylidenes | High stereoselectivity | rsc.org |

Note: This table presents examples from related systems to illustrate the principle of diastereoselective control, owing to a lack of compiled data specifically for this compound.

Rearrangement Reactions Involving the Hydrazonoyl Chloride Moiety

While the reactions of the hydrazonoyl chloride moiety are extensive, rearrangements of the moiety itself are less common but mechanistically significant. One such transformation is an analogue of the Chapman rearrangement, observed in aryl N-(aryl)benzohydrazonates, which are synthesized from the corresponding hydrazonyl halides. rsc.org

In this free-radical rearrangement, the aryl group on the oxygen migrates to the nitrogen atom upon heating, converting the arylhydrazonate into an N',N'-diarylhydrazide. The reaction is catalyzed by radical initiators and oxidizing agents. Kinetic studies have shown that electron-withdrawing substituents on any of the aromatic rings decrease the reaction rate. The proposed mechanism involves a radical-initiated hydrogen abstraction followed by a 1,4-group migration to form a more stable hydrazyl free radical. The intramolecular nature of this rearrangement has been confirmed by the absence of crossover products in relevant experiments. rsc.org

Theoretical and Computational Investigations of Reactivity

Computational chemistry has provided profound insights into the reactivity of this compound, particularly concerning reaction pathways, electronic structure, and isomerism.

Density Functional Theory (DFT) Studies on Reaction Pathways and Transition States

Density Functional Theory (DFT) has been instrumental in elucidating the mechanisms of reactions involving hydrazonoyl chlorides and their derived nitrilimine intermediates. DFT calculations have been employed to map the potential energy surfaces of reaction pathways, identify transition states, and calculate activation barriers.

For instance, DFT studies have been crucial in understanding the regioselectivity of nitrilimine-alkene cycloaddition reactions. nih.gov These calculations have shown that conventional Frontier Molecular Orbital (FMO) theory is not always sufficient to predict the observed regioselectivity, and a more nuanced approach using DFT-based reactivity indices is necessary.

DFT calculations have also shed light on the mechanism of the stereoselective formation of (Z)-hydrazonoyl chlorides. These studies have identified two parallel mechanisms, stepwise and concerted, for the elimination of HCl and POCl3 during the chlorination of N,N'-diacylhydrazines with PCl5. The calculations revealed the key transition states and intermediates that govern the exclusive formation of the (Z)-isomer.

Furthermore, DFT has been used to investigate the cycloaddition reactions of nitrilimines with various dipolarophiles, confirming that these reactions are typically concerted and asynchronous. researchgate.net The calculated low activation barriers are consistent with the transient and highly reactive nature of nitrilimines.

Electronic Structure Analysis and Frontier Molecular Orbital (FMO) Theory

The electronic structure of this compound and its reactive intermediate, the nitrilimine, is key to its reactivity. Frontier Molecular Orbital (FMO) theory is a powerful tool for qualitatively understanding the interactions between the hydrazonoyl chloride-derived nitrilimine and other reactants. nih.govnih.gov

In the context of 1,3-dipolar cycloadditions, the relative energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the nitrilimine and the dipolarophile determine the reaction's feasibility and, to some extent, its regioselectivity. Nitrilimines are often classified as "type II" dipoles, meaning that both the HOMO(dipole)-LUMO(dipolarophile) and LUMO(dipole)-HOMO(dipolarophile) interactions can be significant. acs.org

The nature of the substituents on the benzenecarbohydrazonoyl chloride can alter the energy levels of the frontier orbitals of the corresponding nitrilimine. Electron-donating groups will raise the HOMO energy, enhancing interactions with electron-poor dipolarophiles (LUMO-controlled). Conversely, electron-withdrawing groups will lower the LUMO energy, favoring reactions with electron-rich dipolarophiles (HOMO-controlled).

FMO analysis has been applied to understand the catalysis of 1,3-dipolar cycloadditions. For example, in the Lewis base-catalyzed reaction between carbon dioxide and nitrilimines, the catalysis is driven by a more stabilizing interaction energy, which can be traced back to a smaller FMO energy gap for the normal electron demand orbital interactions. universiteitleiden.nl

Table 2: Qualitative FMO Interactions in Nitrilimine Cycloadditions

| Reaction Type | Dominant Interaction | Nitrilimine Substituent | Dipolarophile Type |

| Normal Electron Demand | HOMO(nitrilimine) - LUMO(dipolarophile) | Electron-donating | Electron-poor |

| Inverse Electron Demand | LUMO(nitrilimine) - HOMO(dipolarophile) | Electron-withdrawing | Electron-rich |

Tautomerism and Isomerism of Hydrazonoyl-derived Systems

Hydrazonoyl chlorides and the systems derived from them can exhibit both tautomerism and isomerism, which have been investigated through computational studies. The primary form of isomerism in the parent compound is the E/Z configuration around the C=N double bond.

Theoretical studies on related chlorohydrazones have shown that the Z-isomers are thermodynamically favored over the E-isomers. This preference is attributed to a balance of electrostatic interactions between the dipoles of the C-O, C-Cl, and N-H bonds, which outweighs the stabilization from a potential N-H···O hydrogen bond in the E-isomer. The isomerization between E and Z forms is proposed to occur via an "umklapp" mechanism, which involves the in-plane rotation of the -NHAr moiety through a linear C=N-N transition state. This process has a high activation barrier, explaining why (E, Z) isomerization is slow at room temperature.

Systems derived from this compound, such as those formed in subsequent reactions, can also exhibit tautomerism. For example, hydrazone derivatives can exist in equilibrium with their azo tautomers. DFT calculations have been used to predict the tautomeric equilibria in related systems, showing that the hydrazone form is often favored in polar solvents due to stabilizing resonance delocalization and favorable electrostatic interactions with the solvent. rsc.org The keto-enol tautomerism in quinolinone derivatives of phenylhydrazones has also been studied using DFT, revealing high energy barriers for the tautomerization process. nih.gov

Table 3: Computationally Studied Isomeric and Tautomeric Forms of Hydrazonoyl-derived Systems

| System | Type of Isomerism/Tautomerism | Computational Method | Key Finding | Reference |

| C-methoxycarbonyl-N-aryl chlorohydrazones | E/Z Isomerism | DFT | Z-isomer is thermodynamically favored. | N/A |

| Quinoline phenylhydrazone derivatives | Keto-enol Tautomerism | DFT (M06-2X, B3LYP) | Keto form is more stable; high tautomerization barrier. | nih.gov |

| Azo dyes | Azo-hydrazone Tautomerism | DFT | Hydrazone form is favored in polar solvents. | rsc.org |

Applications in Organic Synthesis: Construction of Complex Molecular Architectures

Synthesis of Heterocyclic Compounds via 1,3-Dipolar Cycloaddition

The primary application of (Z)-benzenecarbohydrazonoyl chloride in constructing heterocyclic systems is through the generation of diphenylnitrile imine. This is typically achieved by treating the hydrazonoyl chloride with a base, such as triethylamine (B128534), which facilitates dehydrochlorination. The resulting nitrile imine is a transient species that is trapped in situ by a suitable dipolarophile. This [3+2] cycloaddition, also known as the Huisgen cycloaddition, is a powerful tool for the regioselective and stereoselective synthesis of five-membered heterocycles. mdpi.com

Pyrazoles and their partially saturated analogs, pyrazolines, are among the most common heterocycles synthesized using this compound. The 1,3-dipolar cycloaddition of the derived nitrile imine with carbon-carbon multiple bonds provides a direct route to these structures.

With Alkenes and Enamines : The reaction with alkenes leads to the formation of pyrazolines, which can be subsequently oxidized to the aromatic pyrazole (B372694) ring if desired. chim.it The reaction with enamines, which are electron-rich alkenes, proceeds readily to afford substituted pyrazoles directly after the elimination of the amine moiety. znaturforsch.comresearchgate.net For example, the reaction of nitrile imines with functionally substituted enamines serves as an excellent route to 3,4-difunctionally substituted pyrazoles. znaturforsch.com

With Alkynes : Alkynes are excellent dipolarophiles for nitrile imines, leading directly to the formation of fully aromatic pyrazole rings in a single step. chim.itbeilstein-journals.org This method is highly regioselective, with the substituent on the alkyne largely directing the orientation of addition.

With β-Diketones : An alternative route involves the reaction with the sodium salt of β-diketones, such as benzoylacetone, which offers a versatile and regioselective method for synthesizing 2H-pyrazoles. nih.govresearchgate.net

Table 1: Synthesis of Pyrazoles and Pyrazolines via 1,3-Dipolar Cycloaddition

| Dipolarophile | Reagents/Conditions | Product Type | Yield (%) | Reference(s) |

|---|---|---|---|---|

| Enaminone | Chitosan, Microwave | 3,4-Disubstituted Pyrazole | High | researchgate.net |

| Substituted Enamines | Triethylamine | 4-Substituted Pyrazoles | Good | znaturforsch.com |

| Acetylenic Sulfones | Thermal Conditions | Thieno[2,3-c]pyrazoles | Good | chim.it |

| Benzylideneacetone | Triethylamine, Chloroform | Pyrazoline and Pyrazole | N/A | nih.gov |

| (-)-β-Caryophyllene | Triethylamine | Fused Pyrazoline | Good | mdpi.com |

The synthesis of sulfur-containing heterocycles using this compound often involves dipolarophiles with a carbon-sulfur double bond (C=S) or reagents that can provide the sulfur atom.

1,3,4-Thiadiazoles : A stereoselective [3+2] cycloaddition reaction occurs between the nitrile imine derived from hydrazonoyl chlorides and the C=S bond of β-oxodithioesters or β-oxothioamides. researchgate.netresearchgate.net This reaction, whether mediated by a base or a Lewis acid, produces (Z)-1,3,4-thiadiazol-2(3H)-ylidenes in high yields. researchgate.net Another route involves the reaction with carbon disulfide (CS₂). A double 1,3-dipolar cycloaddition of the nitrile imine with CS₂ can produce spiro[4.4]thiadiazole derivatives under mild conditions. nih.gov

While thiazole (B1198619) synthesis from hydrazonoyl chlorides is well-documented, it often proceeds through cyclocondensation mechanisms rather than a direct 1,3-dipolar cycloaddition of a nitrile imine.

Table 2: Synthesis of 1,3,4-Thiadiazoles

| Dipolarophile/Reagent | Reagents/Conditions | Product Type | Yield (%) | Reference(s) |

|---|---|---|---|---|

| β-Oxodithioesters | BF₃·OEt₂ (Lewis Acid) | (Z)-1,3,4-Thiadiazol-2(3H)-ylidene | High | researchgate.net |

| β-Oxothioamides | Base | (Z)-1,3,4-Thiadiazol-2(3H)-ylidene | High | researchgate.net |

| Carbon Disulfide | Triethylamine, CH₂Cl₂ | Spiro[4.4]thiadiazole | 92-96 | nih.gov |

The synthesis of imidazoles directly from the 1,3-dipolar cycloaddition of nitrile imines is not a common pathway. Imidazole (B134444) synthesis typically involves multicomponent reactions or the cyclization of different precursors. While this compound is a versatile reagent, its application in forming the imidazole ring via a direct [3+2] cycloaddition is not well-established in the literature. Alternative strategies, such as the reaction of 2-imidazoline-3-oxides with alkynes, are known to produce imidazo[1,2-b]isoxazole derivatives. nsc.ru

1,3,4-Oxadiazoles can be synthesized through the [3+2] cycloaddition of nitrile imines with a suitable C=O dipolarophile. A notable example is the reaction with carbon dioxide (CO₂).

1,3,4-Oxadiazol-2(3H)-ones : An efficient synthesis of 1,3,4-oxadiazole-2(3H)-ones has been achieved through the 1,3-dipolar cycloaddition of nitrile imines with CO₂ at a pressure of 2.0 MPa. acs.orgresearchgate.net This transition-metal-free approach is mediated by cesium fluoride (B91410) (CsF) and 18-crown-6, which enhance the reactivity of CO₂. acs.orgresearchgate.net

Other isomers, such as 1,2,4-oxadiazoles, are typically synthesized through different pathways, for instance, the cyclocondensation of O-acylamidoxime intermediates or the oxidative cyclization of N-benzyl amidoximes. nih.govrsc.org

Table 3: Synthesis of 1,3,4-Oxadiazoles via 1,3-Dipolar Cycloaddition

| Dipolarophile | Reagents/Conditions | Product Type | Yield (%) | Reference(s) |

|---|---|---|---|---|

| Carbon Dioxide (CO₂) | CsF, 18-crown-6, THF, 2.0 MPa | 1,3,4-Oxadiazol-2(3H)-one | Good | acs.orgresearchgate.net |

Beyond simple five-membered rings, this compound is a valuable tool for synthesizing more complex fused and spiro heterocyclic systems. This is achieved by reacting the derived nitrile imine with dipolarophiles that are already part of a ring or contain functional groups that can undergo subsequent cyclization.

Fused Pyrazoles : The 1,3-dipolar cycloaddition of nitrile imines with cyclic α,β-unsaturated ketones, lactones, thiolactones, and lactams leads to the formation of ring-fused pyrazoles. chim.itresearchgate.net The reaction typically produces a mixture of regioisomers, and the resulting fused pyrazolines can be aromatized to the corresponding fused pyrazoles. researchgate.net

Fused Triazoles and Triazines : Cyclocondensation reactions of hydrazonoyl chlorides with various azines (heterocycles containing nitrogen) can lead to a variety of fused systems. For example, reaction with 1,3,6-triphenyl-9-thioxo-9,10-dihydropyrimido[4,5-b]pyrido[4,5-d] mdpi.comacs.orgresearchgate.nettriazolo[4,3-a]pyrimidin-5,7(1H,8H)-dione affords pentasubstituted pyrido[3,2-f:6,5-f']bis( mdpi.comacs.orgresearchgate.nettriazolo[4,3-a]-pyrimidin-5(1H)-ones. scirp.orgresearchgate.netscirp.org

Spiro Heterocycles : When cyclic dipolarophiles containing an exocyclic double bond (exo-C=N or exo-C=C) are reacted with nitrile imines, spiro-linked heterocycles are formed. preprints.orgresearchgate.net This approach is effective for creating complex spiro compounds containing 1,2,4-triazoline rings. preprints.orgresearchgate.net

Synthesis of Six-Membered and Fused Heterocyclic Systems

Functionalization and Derivatization Strategies

Beyond its use in building core heterocyclic frameworks, this compound is instrumental in strategies aimed at functionalizing and derivatizing molecules to introduce new chemical properties and build molecular complexity.

Introduction of Diverse Chemical Functionalities

The primary role of this compound in functionalization is to act as a synthon for the diphenylnitrilimine 1,3-dipole. researchgate.netresearchgate.net The cycloaddition reactions of this dipole are a direct method for introducing a complex, phenyl-substituted pyrazole or pyrazoline fragment onto a substrate molecule. This process allows for the incorporation of a stable, aromatic, nitrogen-rich moiety that can significantly alter the steric and electronic properties of the parent molecule.

The versatility of the dipolarophile partner allows for the introduction of a wide range of functionalities. For instance, reaction with thioaurones (containing a C=C double bond) introduces a spiro-pyrazoline group onto a benzothiophenone core. mdpi.com Reaction with carbon disulfide (containing C=S double bonds) allows for the construction of thiadiazole rings, thereby introducing sulfur into the molecular framework. nih.gov The reaction with various activated alkenes and alkynes can be used to append the resulting pyrazole or pyrazoline ring to diverse molecular backbones, serving as a powerful functionalization tactic. chim.it

Role in Multi-Component Reactions (MCRs)

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product containing substantial portions of all components, are highly valued for their efficiency and atom economy. nih.govbeilstein-journals.org While not always fitting the definition of a classic one-pot MCR, the synthesis of heterocycles using this compound frequently involves three-component systems.

These reactions can be viewed as MCR-like processes that rapidly build molecular complexity. For instance, the synthesis of triazolo[4,3-a]pyrimidines involves the hydrazonoyl chloride, a pyrimidine (B1678525) derivative, and a base. researchgate.net Similarly, the formation of spiroheterocycles requires the hydrazonoyl chloride, a base to generate the dipole, and a dipolarophile as the third component. researchgate.net In these cases, this compound serves as a key component that enables the convergent assembly of complex molecules from simpler precursors in a single, efficient step, embodying the core principles of multi-component synthesis.

Advanced Spectroscopic and X Ray Diffraction Analysis for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering detailed insight into the connectivity and chemical environment of individual atoms.

¹H NMR Spectroscopic Characterization

The ¹H NMR spectrum of (Z)-benzenecarbohydrazonoyl chloride is expected to exhibit distinct signals corresponding to the aromatic protons and the N-H proton. The protons on the phenyl ring would typically appear as a complex multiplet in the aromatic region, generally between δ 7.0 and 8.0 ppm. The chemical shift of the N-H proton can be more variable and is often observed as a broad singlet, its position being sensitive to solvent, concentration, and temperature. The integration of these signals would confirm the ratio of aromatic to N-H protons.

¹³C NMR Spectroscopic Characterization

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, distinct signals are expected for the carbon atoms of the phenyl ring and the carbon atom of the C=N bond. The aromatic carbons would resonate in the typical downfield region of approximately δ 120-140 ppm. The carbon atom involved in the hydrazonoyl chloride functionality (C=N) is expected to have a characteristic chemical shift further downfield, reflecting its electronic environment.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is a powerful tool for the identification of functional groups present in a molecule. The IR spectrum of this compound is anticipated to show characteristic absorption bands. A prominent band corresponding to the N-H stretching vibration is expected in the region of 3300-3100 cm⁻¹. The C=N stretching vibration of the hydrazone group would likely appear in the 1650-1580 cm⁻¹ region. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aromatic C=C stretching vibrations would give rise to bands in the 1600-1450 cm⁻¹ range. The C-Cl stretching vibration would be observed in the fingerprint region, typically between 800 and 600 cm⁻¹.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is employed to determine the molecular weight of the compound and to gain insights into its fragmentation pathways under ionization. For this compound, the mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight. Due to the presence of chlorine, a characteristic isotopic pattern for the molecular ion peak would be observed, with an (M+2)⁺ peak approximately one-third the intensity of the M⁺ peak, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. Common fragmentation pathways could involve the loss of a chlorine radical or HCl, as well as cleavage of the N-N bond or fragmentation of the phenyl ring, leading to a series of fragment ions that aid in the structural confirmation.

Future Research Directions and Unexplored Synthetic Potential

Development of Novel Stereoselective Methodologies

The geometric configuration of hydrazonoyl halides is a critical determinant of their reactivity and the stereochemistry of the resulting products. The stereoselective synthesis of the (Z)-isomer of benzenecarbohydrazonoyl chloride and related compounds is an area ripe for further development.

Recent studies have shed light on the mechanistic principles governing the stereoselectivity of chlorination reactions. For instance, the use of phosphorus pentachloride (PCl5) on carbamoyl (B1232498) compounds has been shown to stereoselectively yield (Z)-hydrazonoyl chlorides. soton.ac.uk Mechanistic investigations, supported by Density Functional Theory (DFT) calculations, suggest that the reaction proceeds through a key nitrilimine intermediate, with the stereochemical outcome being influenced by stereo-electronic factors. soton.ac.uk The pathway to the (Z)-isomer is often thermodynamically favored, and optimizing reaction conditions such as temperature and solvent can enhance the regioselective synthesis of the desired (Z,Z)-isomer in bis-hydrazonoyl chlorides. soton.ac.uk

Future research could focus on expanding the repertoire of reagents and catalysts for stereoselective halogenation. Exploring milder and more functional-group-tolerant halogenating agents beyond PCl5 could broaden the substrate scope and improve the practicality of these methods. Furthermore, the development of catalytic enantioselective methods for the synthesis of chiral, non-racemic hydrazonoyl chlorides would represent a significant advancement, opening up new possibilities for the asymmetric synthesis of complex molecules.

Table 1: Factors Influencing Stereoselective Synthesis of (Z)-Hydrazonoyl Chlorides

| Factor | Description | Potential Research Direction |

| Reagent | Phosphorus pentachloride (PCl5) has been used for stereoselective chlorination. soton.ac.uk | Development of novel, milder, and more selective halogenating agents. |

| Reaction Conditions | Thermodynamic control (higher temperature, longer reaction times) favors the (Z)-isomer. soton.ac.uk | Systematic optimization of solvent, temperature, and reaction time for various substrates. |

| Substrate Structure | The substitution pattern on the precursor molecule influences regioselectivity. soton.ac.uk | Investigation of a wider range of substrates to establish clear structure-selectivity relationships. |

| Catalysis | Currently, uncatalyzed methods are prevalent. | Exploration of chiral catalysts to achieve enantioselective synthesis of hydrazonoyl halides. |

Exploration of New Reactivity Modes and Catalytic Applications

(Z)-Benzenecarbohydrazonoyl chloride is a precursor to the highly reactive 1,3-dipole, nitrilimine. The exploration of its reactivity, particularly in catalytic processes, is a major frontier.

The predominant application of hydrazonoyl chlorides is in [3+2] cycloaddition reactions for the synthesis of five-membered heterocycles. researchgate.net For instance, their reaction with various dipolarophiles is a cornerstone for creating pyrazole (B372694) and thiadiazole derivatives. researchgate.netunimi.it Recent advancements include the use of copper(I) catalysis in the reaction of hydrazonoyl chlorides with allenes and homopropargylic alcohols, which allows for the regioselective synthesis of 5-substituted pyrazoles under mild conditions. unimi.itthieme-connect.com This catalytic approach avoids the in-situ generation of nitrilimine, thereby overcoming the lack of regioselectivity often observed in thermal cycloadditions. thieme-connect.com

Future work should aim to discover new reactivity modes beyond cycloadditions. This could include transition-metal-catalyzed cross-coupling reactions where the hydrazonoyl chloride acts as an electrophilic partner. The development of novel catalytic cycles that exploit the unique electronic properties of this functional group could lead to new methods for C-C, C-N, and C-S bond formation. Furthermore, exploring the reactivity of the in-situ generated nitrilimines with a broader range of non-traditional reaction partners could unveil unprecedented chemical transformations.

Integration into Flow Chemistry and Automated Synthesis

The integration of reactive intermediates like those derived from this compound into continuous flow and automated synthesis platforms presents a significant opportunity to enhance safety, efficiency, and scalability. The transient nature of nitrilimines makes them ideal candidates for flow chemistry, where they can be generated and immediately consumed in a subsequent reaction step, minimizing decomposition and side reactions.

While specific examples for this compound are yet to be extensively reported, the principles of flow chemistry are well-suited for its application. Flow reactors offer precise control over reaction parameters such as temperature, pressure, and reaction time, which is crucial for managing highly exothermic or fast reactions involving reactive intermediates. This level of control can lead to improved yields and selectivities compared to traditional batch processes.

Future research should focus on developing robust flow protocols for the generation of nitrilimines from this compound and their subsequent reactions. This would involve the design of suitable reactor setups and the optimization of flow conditions. The integration of in-line analytical techniques, such as IR or NMR spectroscopy, could enable real-time monitoring and optimization of the reaction. Ultimately, the development of fully automated, multi-step flow syntheses starting from simple precursors to complex heterocyclic products derived from this compound is a highly desirable goal.

Application in Materials Science and Advanced Organic Frameworks

The rich chemistry of this compound could be harnessed for the synthesis of novel organic materials, including polymers, metal-organic frameworks (MOFs), and covalent organic frameworks (COFs). The ability to form stable heterocyclic linkages through cycloaddition reactions makes this compound an attractive building block for creating robust and porous materials.

For example, bifunctional or trifunctional derivatives of benzenecarbohydrazonoyl chloride could be designed to react with complementary multifunctional linkers to form extended two- or three-dimensional networks. The resulting materials, incorporating pyrazole or other heterocyclic moieties within their structure, could exhibit interesting properties for applications in gas storage, separation, catalysis, and sensing. The nitrogen-rich nature of these frameworks could also be advantageous for applications such as CO2 capture or as platforms for post-synthetic modification.

This area remains largely unexplored, and future research should be directed towards the design and synthesis of suitable monomers derived from this compound. The subsequent polymerization or framework-forming reactions would need to be investigated to control the structure and properties of the resulting materials. Characterization of their porosity, thermal stability, and functional properties will be crucial to unlocking their potential in materials science. The in-situ polymerization on the surface of nanoscale MOFs is a promising strategy for enhancing their stability and enabling stimulus-responsive behavior, a concept that could be adapted for frameworks derived from hydrazonoyl chlorides. nih.gov

Theoretical Predictions for Novel Reactions and Derivatives

Computational chemistry, particularly Density Functional Theory (DFT), has already proven to be a valuable tool for understanding the mechanisms and selectivity of reactions involving hydrazonoyl chlorides and their derived nitrilimines. soton.ac.ukacs.org These theoretical studies can provide deep insights into transition state geometries, reaction energy barriers, and the electronic factors that govern reactivity.

Future research should leverage computational modeling to a greater extent to predict novel reactions and guide experimental efforts. For instance, theoretical screening of potential reaction partners for nitrilimines could identify unconventional substrates for cycloaddition or other transformations. DFT calculations can also be employed to predict the electronic and structural properties of new derivatives of this compound, aiding in the design of molecules with tailored reactivity.

Moreover, computational studies can be instrumental in elucidating the mechanisms of newly discovered catalytic reactions involving this compound. By mapping out the entire catalytic cycle, researchers can identify rate-determining steps and key intermediates, which can inform the design of more efficient catalysts. The synergy between theoretical predictions and experimental validation will be crucial for accelerating the discovery of new synthetic methodologies and applications for this compound.

Q & A

Q. What are the standard laboratory synthesis routes for benzoyl chloride derivatives, and how can their efficiency be optimized?

- Methodological Answer : Benzoyl chloride is typically synthesized via:

-

Benzoic acid with PCl₅ or SOCl₂ :

Reaction conditions: Reflux under anhydrous conditions (60–80°C, 2–4 hours). Excess SOCl₂ improves yield by acting as a solvent and dehydrating agent . -

Friedel-Crafts acylation :

Catalyzed by AlCl₃; requires rigorous moisture exclusion .

Optimization : Use high-purity reagents, inert gas purging (N₂/Ar), and monitor reaction progress via FT-IR for carbonyl chloride (C=O stretch at ~1770 cm⁻¹) .- Data Table : Common Synthesis Routes

| Method | Yield (%) | Purity (HPLC) | Key Challenges |

|---|---|---|---|

| SOCl₂ + Benzoic Acid | 85–90 | ≥98% | HCl gas handling |

| Friedel-Crafts | 70–75 | 90–95% | Side reactions (e.g., dimerization) |

Q. What safety protocols are critical for handling reactive acyl chlorides like benzoyl chloride?

- Methodological Answer :

- PPE : Use chemically resistant gloves (e.g., nitrile), sealed goggles, and lab coats. Respiratory protection (NIOSH-approved masks) is required in poorly ventilated areas .

- Fire Safety : Avoid water/foam; use CO₂/dry chemical extinguishers. Cool fire-exposed containers with water spray .

- Spill Management : Neutralize spills with sodium bicarbonate or lime; avoid direct contact due to HCl gas release .

Advanced Research Questions

Q. How can researchers reconcile discrepancies in reaction yields when varying synthesis methods (e.g., Friedel-Crafts vs. SOCl₂ routes)?

- Methodological Answer : Yield variations arise from:

- Catalyst Activity : AlCl₃ in Friedel-Crafts may deactivate due to moisture; pre-dry benzene and AlCl₃ .

- Byproduct Formation : SOCl₂ reactions produce SO₂ gas, which can inhibit product isolation. Use vacuum distillation for purification .

Resolution : Conduct kinetic studies (e.g., GC-MS monitoring) and compare activation energies. For example, Friedel-Crafts has higher activation energy (~85 kJ/mol) than SOCl₂ routes (~60 kJ/mol) due to electrophilic substitution complexity .

Q. What advanced analytical techniques are recommended for characterizing trace impurities in benzoyl chloride?

- Methodological Answer :

-

Chromatography : HPLC with UV detection (λ = 254 nm) using a C18 column (USP method). Detect impurities like benzoic acid (<0.1%) .

-

Spectroscopy :

-

¹³C NMR : Confirm carbonyl carbon at δ ~170 ppm.

-

ESI-MS : Identify chlorinated byproducts (e.g., m/z 141 for [M+H]⁺) .

-

Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition onset: ~150°C) .

- Data Table : Key Analytical Parameters

| Technique | Parameter | Target Value |

|---|---|---|

| HPLC | Retention Time | 8.2 min (C18 column) |

| FT-IR | C=O Stretch | 1770 cm⁻¹ |

| ¹H NMR (CDCl₃) | Aromatic protons | δ 7.4–8.1 (multiplet) |

Contradiction Analysis in Literature

Q. Why do some studies report conflicting data on benzoyl chloride’s hydrolysis kinetics?

- Methodological Answer : Discrepancies stem from:

- Temperature Dependence : Hydrolysis half-life varies from 2 hours (25°C) to 10 minutes (50°C) due to Arrhenius behavior .

- pH Effects : Acidic conditions (pH < 3) slow hydrolysis; neutral/alkaline conditions accelerate it. Buffered studies (pH 7) show 90% hydrolysis in 1 hour .

Resolution : Standardize experimental conditions (pH, ionic strength) and use real-time monitoring (e.g., conductometric titration) .

Experimental Design Considerations

Q. How can reaction conditions be tailored to minimize side reactions (e.g., esterification vs. amidation) in benzoyl chloride-mediated acylations?

- Methodological Answer :

- Solvent Choice : Polar aprotic solvents (e.g., DCM) favor nucleophilic attack by amines, while alcohols require catalytic pyridine to scavenge HCl .

- Stoichiometry : Use 1.2 equivalents of benzoyl chloride to ensure complete conversion of nucleophiles (e.g., amines).

- Temperature Control : Low temperatures (0–5°C) reduce dimerization in Friedel-Crafts reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.